molecular formula C23H24N6O2S2 B2441376 3-((4-methyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847400-13-9

3-((4-methyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2441376
CAS No.: 847400-13-9
M. Wt: 480.61
InChI Key: IKBSPRPMHGMNTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-methyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C23H24N6O2S2 and its molecular weight is 480.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[[4-methyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O2S2/c1-26-20(15-29-18-9-5-6-10-19(18)33-23(29)31)24-25-22(26)32-16-21(30)28-13-11-27(12-14-28)17-7-3-2-4-8-17/h2-10H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBSPRPMHGMNTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)N2CCN(CC2)C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((4-methyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a complex heterocyclic structure that has garnered attention for its diverse biological activities. This article explores its pharmacological profiles, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings.

Chemical Structure and Properties

This compound features a unique combination of a triazole and benzo[d]thiazole moiety, which contributes to its biological activities. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC25H28N6O3S
Molecular Weight492.6 g/mol
IUPAC Name4-[1-[4-methyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl]-4H-1,2,4-triazol-3-yl]ethyl]-1,4-benzoxazin-3-one
InChI KeyHMHKFCXOVZGHLT-UHFFFAOYSA-N

The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The triazole ring is known for its role in enzyme inhibition and receptor modulation, which can lead to various cellular responses. Studies have shown that compounds with triazole scaffolds exhibit potent interactions with targets involved in cancer signaling pathways, thereby influencing cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that derivatives of the triazole scaffold possess significant antimicrobial properties. For example:

  • Antibacterial Efficacy : Compounds similar to this triazole derivative have demonstrated high activity against drug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like vancomycin .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

  • Cell Proliferation Inhibition : In vitro studies on colorectal cancer cell lines (e.g., HT-29) revealed that triazole derivatives can induce significant cytotoxic effects. For instance, certain compounds exhibited IC50 values indicating effective growth inhibition .

Anti-inflammatory Properties

The anti-inflammatory effects are linked to the compound's ability to inhibit pro-inflammatory cytokines. The presence of the phenylpiperazine moiety enhances its interaction with inflammatory mediators .

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various triazole derivatives against a panel of pathogens. Compounds similar to the target showed promising results:

  • Results : Compounds exhibited MIC values ranging from 0.046 to 3.11 μM against methicillin-resistant Staphylococcus aureus (MRSA), outperforming traditional antibiotics .

Study 2: Anticancer Mechanisms

Another investigation focused on the mechanism of action in cancer cells:

  • Findings : The compound TZ55.7 was identified as a potential PDK1 inhibitor, leading to cell cycle arrest in cancer cells. This highlights the importance of structural modifications in enhancing anticancer efficacy .

Chemical Reactions Analysis

Key Reaction Mechanisms

a. Triazole-Thiazole Coupling
The triazole and thiazole moieties are likely connected via a methylene bridge (-CH₂-). This linkage may form through:

  • Alkylation : Reaction of a triazole intermediate with a benzothiazole derivative containing a methyl group.

  • Cross-Coupling : Palladium-catalyzed reactions (e.g., Suzuki coupling) to link aryl groups .

b. Piperazine Functionalization
Incorporation of the piperazine moiety may involve:

  • Aminolysis : Reaction of a thioester or carbonyl group with piperazine under alkaline conditions .

  • Nucleophilic Attack : Substitution of a leaving group (e.g., bromide) on the piperazine ring with a thioether intermediate.

Reaction Conditions and Challenges

Reaction Step Key Conditions Challenges
Triazole cyclizationNaOH, EtOH, reflux (~80°C)Side reactions, low yields
Thiazole formationHantzsch synthesis (K₂CO₃, DMF)Control of regioselectivity
Piperazine couplingBasic conditions (e.g., K₂CO₃, DMF)Steric hindrance, impurities

Analytical and Stability Data

While direct data for this compound is unavailable, analogous systems suggest:

  • Purity : ≥95% achievable via recrystallization.

  • Solubility : Soluble in DMSO, sparingly soluble in aqueous systems.

  • Stability : Sensitive to acidic conditions due to thioether and carbonyl groups .

Biological Relevance of Structural Features

The compound’s heterocyclic framework enables potential interactions with biological targets:

  • Triazole-Thiazole System : Enhances hydrogen bonding and π-stacking, critical for enzyme inhibition .

  • Piperazine Moiety : Improves lipophilicity and membrane permeability .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can purity be ensured?

Methodological Answer: The compound is synthesized via multi-step organic reactions, including:

  • Condensation reactions between triazole precursors and benzothiazole derivatives (e.g., using thiourea or hydrazine derivatives) under reflux conditions in ethanol or acetonitrile .
  • Thioether linkage formation via nucleophilic substitution between a thiol-containing intermediate and a halogenated alkyl chain (e.g., 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl bromide) .
  • Purification involves recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .

Q. Which spectroscopic techniques are critical for confirming its structural integrity?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks for the triazole methyl group (~δ 3.8 ppm), benzothiazole carbonyl (δ 165-170 ppm), and phenylpiperazine protons (δ 6.5-7.5 ppm) .
  • IR Spectroscopy : Confirm thioether (C-S stretch, ~650 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns consistent with the molecular formula .

Q. What standard assays evaluate its preliminary biological activity?

Methodological Answer:

  • Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases linked to its triazole-thiazole scaffold .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Methodological Answer:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours) and improves yield by 15-20% through controlled dielectric heating .
  • Continuous flow reactors : Enhance mixing and thermal regulation for thioether bond formation, minimizing side products like disulfides .
  • Catalyst screening : Test Pd/C or Cu(I) catalysts for Suzuki-Miyaura couplings during benzothiazole functionalization .

Q. What computational and experimental approaches resolve contradictions in reported biological activities?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model interactions with target enzymes (e.g., EGFR kinase) to explain potency variations due to substituent positioning .
  • Dose-response profiling : Replicate assays under standardized conditions (e.g., pH, serum concentration) to isolate confounding factors .
  • Metabolite Identification : Use LC-MS to assess stability in biological matrices, as degradation products may skew activity data .

Q. How do structural modifications (e.g., substituent variation) impact pharmacological properties?

Methodological Answer:

  • SAR Studies :
    • Piperazine moiety : Replace 4-phenylpiperazine with 4-methylpiperazine to enhance solubility (logP reduction by 0.5) without losing target affinity .
    • Benzothiazole substitution : Introduce electron-withdrawing groups (e.g., -NO₂) at position 6 to boost antimicrobial activity (MIC reduction by 50%) .
  • ADME Profiling :
    • Caco-2 assays : Modify the thioethyl linker to improve intestinal permeability (Papp > 1 × 10⁻⁶ cm/s) .
    • CYP450 inhibition screening : Replace methyl groups with fluorine to reduce hepatic metabolism .

Q. What advanced techniques elucidate its mechanism of action?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to purified enzyme targets (e.g., topoisomerase II) .
  • CRISPR-Cas9 gene editing : Knock out putative targets (e.g., ROS1 kinase) in cell lines to confirm on-target effects .
  • Transcriptomic profiling : RNA-seq analysis of treated cancer cells to identify dysregulated pathways (e.g., apoptosis, DNA repair) .

Q. How can pharmacokinetic challenges (e.g., poor bioavailability) be addressed?

Methodological Answer:

  • Prodrug design : Synthesize phosphate esters of the benzothiazole carbonyl to enhance aqueous solubility .
  • Nanoparticle encapsulation : Use PLGA-based carriers for sustained release in vivo (tested in rodent models) .
  • Metabolomic mapping : Identify major Phase I metabolites (via liver microsomes) to guide structural stabilization against CYP3A4 oxidation .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported IC₅₀ values across studies?

Methodological Answer:

  • Standardize assay protocols : Ensure consistent cell passage numbers, serum concentrations, and incubation times .
  • Control for batch variability : Source compounds from a single synthetic batch and validate purity via HPLC .
  • Cross-validate with orthogonal assays : Compare MTT results with ATP-luminescence or clonogenic survival assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.